Cas no 1805282-30-7 (6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid)

6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid
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- インチ: 1S/C8H4F2N2O3/c9-6(10)4-1-3(2-11)12-7(13)5(4)8(14)15/h1,6H,(H,12,13)(H,14,15)
- InChIKey: LCYBTTMPLOVYSH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C#N)NC(C=1C(=O)O)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 442
- トポロジー分子極性表面積: 90.2
- 疎水性パラメータ計算基準値(XlogP): 0.6
6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029042732-1g |
6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid |
1805282-30-7 | 97% | 1g |
$1,490.00 | 2022-04-01 |
6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acidに関する追加情報
Introduction to 6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic Acid (CAS No. 1805282-30-7)
6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid, with the CAS number 1805282-30-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyridine family, which is well-known for its diverse biological activities and applications in medicinal chemistry. The unique structural features of this molecule, including the presence of a cyano group, a difluoromethyl group, and a hydroxyl group, make it a promising candidate for further investigation in various therapeutic areas.
The< strong>6-cyano moiety in the molecule contributes to its reactivity and potential biological interactions. Cyano groups are often involved in hydrogen bonding and can influence the electronic properties of the molecule, making it suitable for use in drug design. Additionally, the< strong>4-(difluoromethyl) group introduces fluorine atoms, which are known to enhance metabolic stability and binding affinity in drug molecules. This modification can be particularly beneficial in developing compounds with improved pharmacokinetic profiles.
The< strong>2-hydroxypyridine-3-carboxylic acid backbone of this compound provides a scaffold that is amenable to further functionalization. Hydroxyl groups are versatile functional moieties that can participate in various chemical reactions, including esterification, etherification, and oxidation processes. These reactions are crucial in synthesizing more complex derivatives that may exhibit enhanced biological activity.
In recent years, there has been growing interest in developing novel pyridine-based compounds for their potential applications in treating various diseases. For instance, studies have shown that pyridine derivatives can serve as inhibitors of enzymes involved in cancer progression, inflammation, and infectious diseases. The< strong>6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid molecule has been explored as a lead compound in several research projects aimed at identifying new therapeutic agents.
One notable area of research involves the use of this compound as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these diseases. The structural features of< strong>6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid, particularly the cyano and difluoromethyl groups, make it a suitable candidate for such applications.
Another area of interest is the potential use of this compound in developing antiviral agents. Viruses rely on host cellular machinery to replicate, and inhibitors targeting viral enzymes or replication processes can be effective against infections. The< strong>6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid molecule has been investigated for its ability to interfere with viral protease activity, which is essential for viral replication.
The< strong>hydroxyl group in the molecule also opens up possibilities for further derivatization to enhance its biological activity. For example, esterification or amidation of the carboxylic acid group can lead to compounds with improved solubility or binding properties. These modifications can be tailored to optimize the pharmacokinetic and pharmacodynamic profiles of the final drug candidates.
In conclusion, 6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid (CAS No. 1805282-30-7) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing new therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.
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